N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide
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Description
N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The inhibition of human carbonic anhydrase by this compound affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQIKWQYRPOSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.